molecular formula C13H11Cl2NO2 B13781625 Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate CAS No. 948294-33-5

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate

Cat. No.: B13781625
CAS No.: 948294-33-5
M. Wt: 284.13 g/mol
InChI Key: XRBGOQVTOCSDSJ-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of o-aminobenzophenones with diethylmalonate, followed by chlorination using phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions in a water bath for 5-7 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antibacterial and antimalarial activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it interferes with cell division by targeting microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its dual chlorine substitution at positions 6 and 7 enhances its antibacterial and anticancer properties compared to other similar compounds .

Properties

CAS No.

948294-33-5

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-4-8-5-10(14)11(15)6-12(8)16-7(9)2/h4-6H,3H2,1-2H3

InChI Key

XRBGOQVTOCSDSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)Cl)Cl)C

Origin of Product

United States

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